molecular formula C9H6BrNO2S B6267593 methyl 4-bromo-2-isothiocyanatobenzoate CAS No. 1360960-47-9

methyl 4-bromo-2-isothiocyanatobenzoate

Cat. No.: B6267593
CAS No.: 1360960-47-9
M. Wt: 272.1
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Description

Methyl 4-bromo-2-isothiocyanatobenzoate is a halogenated aromatic compound featuring a bromine substituent at the para position and an isothiocyanate (-NCS) group at the ortho position of the benzoate ester. This compound is of interest in organic synthesis and pharmaceutical research due to its dual reactivity: the bromine atom facilitates nucleophilic substitution reactions, while the isothiocyanate group enables thiourea formation via reactions with amines. The methyl ester moiety enhances solubility in organic solvents, making it a versatile intermediate for constructing heterocyclic frameworks or bioactive molecules.

Properties

CAS No.

1360960-47-9

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2-isothiocyanatobenzoate typically involves the reaction of methyl 4-bromo-2-aminobenzoate with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: Methyl 4-bromo-2-aminobenzoate

    Reagent: Thiophosgene (CSCl2)

    Solvent: Dichloromethane (CH2Cl2)

    Conditions: Low temperature (0-5°C)

The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-isothiocyanatobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Addition Reactions: Reagents such as primary amines (RNH2) or secondary amines (R2NH) in solvents like ethanol or methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Addition Reactions: Formation of thiourea derivatives.

Scientific Research Applications

Methyl 4-bromo-2-isothiocyanatobenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-isothiocyanatobenzoate primarily involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The bromine atom can also participate in halogen bonding, influencing the compound’s interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl 4-bromo-2-isothiocyanatobenzoate, its structural and functional analogs must be evaluated. Below is a comparative analysis based on substituent effects, reactivity, and applications:

2.1. Substituent Position and Halogen Variation
  • Methyl 2-Isothiocyanato-4-chlorobenzoate: Replacing bromine with chlorine reduces steric bulk and alters electronic effects.
  • Methyl 5-Bromo-2-isothiocyanatobenzoate : Shifting the bromine to the meta position disrupts conjugation with the isothiocyanate group, reducing electrophilicity at the aromatic ring. This impacts regioselectivity in subsequent reactions.
2.2. Functional Group Modifications
  • Methyl 4-Bromo-2-cyanobenzoate: Replacing -NCS with a cyano (-CN) group eliminates thiourea-forming capacity but introduces nitrile reactivity (e.g., hydrolysis to carboxylic acids). This trade-off limits utility in peptide-mimetic synthesis.
  • Ethyl 4-Bromo-2-isothiocyanatobenzoate : Changing the ester alkyl group from methyl to ethyl increases lipophilicity, which may enhance membrane permeability in biological assays but reduce solubility in polar solvents.
2.3. Reactivity in Multiphasic Systems

Similarly, VOC measurements in atmospheric studies highlight the role of substituent electronegativity in determining volatility and reactivity . For instance, bromine’s electron-withdrawing effect may stabilize the compound in particulate matter, analogous to EPFR behavior in indoor dust .

Data Table: Key Properties of Selected Analogues

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Key Reactivity
This compound 274.11 2.8 98–102 Nucleophilic substitution (Br), thiourea formation (-NCS)
Methyl 4-chloro-2-isothiocyanatobenzoate 229.65 2.5 85–89 Similar to bromo analog but lower cross-coupling efficiency
Ethyl 4-bromo-2-isothiocyanatobenzoate 288.14 3.2 75–78 Enhanced lipophilicity, slower hydrolysis
Methyl 4-bromo-2-cyanobenzoate 240.03 2.3 110–114 Nitrile hydrolysis to carboxylic acid; no thiourea reactivity

Research Findings and Challenges

  • Synthetic Utility : The bromine atom in this compound enables Suzuki-Miyaura couplings, but competing reactivity of the -NCS group requires careful temperature control to avoid side reactions.
  • Environmental Stability : Halogenated aromatics like this compound may contribute to persistent organic pollutants (POPs) if released into ecosystems, paralleling concerns about EPFR longevity in indoor dust .

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